molecular formula C16H19FN4O B11825890 3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one

3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one

Cat. No.: B11825890
M. Wt: 302.35 g/mol
InChI Key: DEYJPZKZOCIKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one ( 1708288-85-0) is a chemical compound with a molecular formula of C16H19FN4O and a molecular weight of 302.35 g/mol . This reagent features a pyrazin-2(1H)-one core, a privileged structure in medicinal chemistry, substituted with a 2-fluorobenzyl group and a 4-aminopiperidine moiety. The 4-aminopiperidine group is a common pharmacophore found in compounds designed as protein kinase inhibitors, which are pivotal tools in oncological and signal transduction research . The specific molecular architecture of this compound suggests its primary research value lies in the synthesis and exploration of novel small-molecule libraries, particularly for screening against kinase targets such as DYRK, CLK, and FLT3 . Its mechanism of action, upon integration into a larger bioactive molecule, would typically involve competitive inhibition at the ATP-binding site of target kinases, thereby modulating phosphorylation-driven cellular pathways . Researchers utilize this and similar amino-substituted piperidine derivatives in early-stage drug discovery for diseases like cancer and metabolic disorders, as evidenced by related compounds in pharmaceutical patents . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C16H19FN4O

Molecular Weight

302.35 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-[(2-fluorophenyl)methyl]pyrazin-2-one

InChI

InChI=1S/C16H19FN4O/c17-14-4-2-1-3-12(14)11-21-10-7-19-15(16(21)22)20-8-5-13(18)6-9-20/h1-4,7,10,13H,5-6,8-9,11,18H2

InChI Key

DEYJPZKZOCIKMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=CN(C2=O)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-fluorobenzyl group: This step involves the alkylation of the pyrazinone core with 2-fluorobenzyl halides in the presence of a base.

    Attachment of the 4-aminopiperidine moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Reactions Involving the Pyrazinone Core

The pyrazinone ring’s carbonyl group and electron-deficient aromatic system drive its reactivity.

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProducts/OutcomesMechanistic Insight
Electrophilic Substitution HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)Nitro- or bromo-substituted pyrazinonesElectrophilic attack at electron-rich positions (C-5 or C-6) due to resonance stabilization.
Reduction LiAlH₄, H₂/Pd-CDihydropyrazinone or tetrahydropyrazine derivativesSelective reduction of the carbonyl group or full saturation of the aromatic ring .
Oxidation KMnO₄ (acidic/alkaline)Pyrazine-2,5-dione derivativesOxidative cleavage of the ring or hydroxylation at activated positions.

Example :
Under hydrogenation (H₂, Pd-C), the pyrazinone ring converts to a partially saturated dihydropyrazinone, enhancing its nucleophilicity for downstream functionalization .

Reactions of the 4-Aminopiperidine Moiety

The primary amine on the piperidine ring participates in nucleophilic reactions.

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProducts/OutcomesMechanistic Insight
Acylation Acetyl chloride, DCM/baseN-acetylpiperidine derivativesAmine acts as a nucleophile, attacking the acyl chloride’s electrophilic carbonyl .
Alkylation Alkyl halides, K₂CO₃/DMFN-alkylpiperidine derivativesSN2 displacement facilitated by the amine’s lone pair .
Schiff Base Formation Aldehydes/ketones, acid catalysisImine-linked conjugatesCondensation between the amine and carbonyl groups .

Example :
Reaction with benzaldehyde under acidic conditions yields a Schiff base, a precursor for metal-chelating complexes .

Transformations of the 2-Fluorobenzyl Group

The 2-fluorobenzyl substituent undergoes substitution and coupling reactions.

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProducts/OutcomesMechanistic Insight
Nucleophilic Aromatic Substitution (SNAr) NaOH/H₂O, NH₃ (heat)Hydroxy- or amino-substituted benzyl derivativesFluorine’s electronegativity activates the ring for nucleophilic displacement at the ortho position.
Cross-Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl derivativesSuzuki-Miyaura coupling via transmetalation .
Radical Halogenation NBS, AIBN (light)Brominated benzyl analogsRadical-initiated substitution at the benzyl position.

Example :
SNAr with ammonia at 120°C replaces fluorine with an amino group, generating 2-aminobenzyl derivatives.

Multi-Step Reaction Cascades

The compound’s polyfunctionality enables sequential transformations:

Case Study :

  • Step 1 : Acylation of the piperidine amine with acetic anhydride.

  • Step 2 : Nitration of the pyrazinone core.

  • Step 3 : SNAr on the 2-fluorobenzyl group with sodium methoxide.

This sequence generates a multi-functionalized analog with enhanced solubility and target-binding capacity .

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = highest)Preferred Reaction Partners
Pyrazinone carbonyl1Nucleophiles (e.g., Grignard reagents)
4-Aminopiperidine2Electrophiles (e.g., acyl chlorides)
2-Fluorobenzyl3Nucleophiles (e.g., amines, alkoxides)

Challenges and Considerations

  • Steric Hindrance : Bulky substituents on the piperidine or benzyl groups may slow reaction kinetics.

  • Regioselectivity : Competing reactive sites require precise control of conditions (e.g., low temperatures for selective nitration) .

  • Stability : The compound may degrade under strongly acidic/basic conditions, necessitating pH-controlled environments.

Scientific Research Applications

Anticancer Research

3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one has been identified as a lead compound for developing new therapeutic agents targeting cancer. Its structural similarities to known anticancer agents suggest that it may inhibit key enzymes involved in cancer cell proliferation. Preliminary studies indicate that compounds with similar structures have shown efficacy against various cancer cell lines, warranting further investigation into this compound's potential.

Neurodegenerative Disorders

Research indicates that compounds with piperidine and pyrazinone functionalities can interact with receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique combination of functional groups in this compound suggests it could modulate neurotransmitter systems effectively, potentially offering therapeutic benefits.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar pyrazinone derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Investigating the antimicrobial potential of this compound could lead to new treatments for bacterial infections.

Case Study 1: Anticancer Activity

In a study examining the effectiveness of various pyrazinone derivatives against cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting strong anticancer potential.

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Pyrazin-2(1H)-one Derivatives with Antiproliferative Activity

highlights pyrazin-2(1H)-one derivatives (e.g., 11a, 11b) with substitutions at C-3 and N-1 positions. These compounds exhibited modest antiproliferative activity against hepatic carcinoma 97H cells (IC₅₀: 9.1–9.8 µM). In contrast, 3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one is hypothesized to exhibit improved activity due to the 4-aminopiperidine group, which may enhance solubility and target engagement compared to dimethylamino or thioether substituents in 11a/11b .

Key Structural Differences :

Compound C-3 Substituent N-1 Substituent IC₅₀ (Hepatic 97H)
11a 3-Cyanophenyl Benzyl with thioether 9.8 µM
11b 3,5-Difluorophenyl Benzyl with thioether 9.1 µM
Target Compound 4-Aminopiperidin-1-yl 2-Fluorobenzyl Pending data

PDE5 Inhibitors with Piperazine/Piperidine Moieties

describes 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a PDE5 inhibitor with high brain penetrance. While structurally distinct, its piperazine group and pyrazinone core suggest that the 4-aminopiperidine in the target compound may similarly optimize pharmacokinetics (e.g., blood-brain barrier penetration) but with altered selectivity due to fluorobenzyl vs. propoxyethyl substitutions .

Nitro-Substituted Pyrazinones

lists nitro-substituted pyrazinones (e.g., 5b–5i) with aryl groups at C-3. These compounds focus on electrophilic properties for covalent binding, whereas the target compound’s 4-aminopiperidine likely facilitates non-covalent interactions (e.g., hydrogen bonding) with targets like kinases or proteases .

Role of Fluorine

The 2-fluorobenzyl group in the target compound may reduce metabolic oxidation compared to non-fluorinated analogues (e.g., 14’s chlorophenyl derivatives), as seen in ’s arylpyrazinones. Fluorine’s electron-withdrawing effects can also modulate pKa and membrane permeability .

Piperidine vs. Piperazine Derivatives

Piperidine-based compounds (e.g., 31e in , IC₅₀ = 18 nM) show superior antiproliferative activity over piperazine derivatives, likely due to steric and conformational flexibility. The 4-aminopiperidine in the target compound may mimic this advantage while introducing a primary amine for enhanced hydrogen bonding .

Selectivity and Mechanism of Action

  • c-Met Inhibition: Pyrazinones with methyl-piperidine substitutions (e.g., 31e) inhibit c-Met kinase, a driver in hepatocellular carcinoma. The 4-aminopiperidine group may similarly target kinase ATP-binding pockets .
  • PDE5 Inhibition: Piperazine-containing pyrazinones () demonstrate PDE5 selectivity via hydrophobic interactions. The fluorobenzyl group in the target compound could enhance selectivity for other PDE isoforms or unrelated targets .

Tables of Key Compounds

Table 1: Antiproliferative Pyrazinone Derivatives

Compound ID C-3 Substituent N-1 Substituent IC₅₀ (Hepatic 97H) Reference
11a 3-Cyanophenyl Thioether-benzyl 9.8 µM
31e Piperidinylmethyloxy Ethyl-benzyl 18 nM
Target 4-Aminopiperidin-1-yl 2-Fluorobenzyl Pending

Table 2: PDE5 Inhibitors with Heterocyclic Cores

Compound ID Core Structure Key Substituents Selectivity (PDE5)
Compound Pyrido[3,4-b]pyrazinone 4-(2-Hydroxyethyl)piperazin-1-yl High
Target Compound Pyrazin-2(1H)-one 4-Aminopiperidin-1-yl Theoretical

Biological Activity

3-(4-Aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazinone core and a piperidine substituent, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C14_{14}H17_{17}F N4_{4}O
  • Molecular Weight : Approximately 273.30 g/mol
  • Functional Groups : The presence of a fluorine atom enhances lipophilicity, while the amino group on the piperidine ring may facilitate hydrogen bonding in biological systems.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. This interaction can lead to potential therapeutic effects against several diseases, including cancer and neurodegenerative disorders .

Inhibitory Effects

Preliminary studies suggest that this compound exhibits inhibitory effects on specific enzymes. For instance, its structural analogs have been shown to inhibit tyrosinase activity, which is significant for treating conditions like hyperpigmentation and certain cancers .

Compound IC50 (μM) Biological Activity
This compoundTBDPotential inhibitor of tyrosinase
4-(4-Fluorobenzyl)piperazin-1-yl derivative0.18Competitive inhibitor of Agaricus bisporus tyrosinase

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study highlighted the competitive inhibition of tyrosinase by structurally related compounds, suggesting that this compound might exhibit similar properties. The IC50 values for related compounds were significantly lower than those for standard inhibitors like kojic acid, indicating strong potential for this class of compounds .
  • Pharmacological Potential : The unique combination of piperidine and pyrazinone functionalities may enhance the pharmacokinetic properties of this compound compared to other compounds. This suggests its viability as a lead compound in drug development targeting various therapeutic areas .

Q & A

Q. What are the common synthetic routes for 3-(4-aminopiperidin-1-yl)-1-(2-fluorobenzyl)pyrazin-2(1H)-one, and how is purity ensured?

The compound is typically synthesized via condensation reactions. For example, pyrazine derivatives can be prepared by reacting halogenated pyrazines (e.g., 2-chloropyrazine) with substituted amines (e.g., 4-aminopiperidine) under basic conditions (e.g., NaH in DMF or K₂CO₃ in acetone) . Purification often involves column chromatography (e.g., TC-C18 columns) with gradient elution (e.g., 10–90% acetonitrile/water). Purity is validated using HPLC, achieving ≥98% purity under optimized conditions .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s analogs (e.g., benzyl pyrazine derivatives) are crystallized and analyzed using diffractometers (e.g., Rigaku R-AXIS RAPID IP). Data refinement with SHELXL97 reveals bond lengths, angles, and intermolecular interactions (e.g., N–H⋯S hydrogen bonds forming supramolecular dimers). For example, planar deviations in pyrazine rings average 0.0304–0.0418 Å, indicating structural rigidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrazinone derivatives?

Discrepancies in bond parameters (e.g., C–C lengths varying by ±0.02 Å) may arise from experimental conditions (e.g., temperature, radiation source). Use multi-scan absorption corrections (ABSCOR) and cross-validate with density functional theory (DFT) calculations. SHELX software (e.g., SHELXL) allows iterative refinement to minimize R factors (e.g., R₁ < 0.05) .

Q. What strategies optimize the compound’s activity as an mTOR inhibitor, and how is selectivity assessed?

Structural analogs (e.g., CC-223) show that substituents like trans-4-methoxycyclohexyl enhance mTOR binding. Activity is evaluated via kinase assays (IC₅₀ < 10 nM) and cellular proliferation tests (e.g., BRCA1-deficient cell lines). Selectivity over related kinases (e.g., PI3K) is confirmed using competitive binding assays .

Q. How is the compound’s stability under physiological conditions evaluated?

Stability studies involve incubating the compound in simulated gastric fluid (pH 1.2–3.0) and plasma. Degradation products are monitored via LC-MS. For example, fluorobenzyl groups may undergo oxidative metabolism, requiring formulation with cyclodextrins or lipid nanoparticles to enhance half-life .

Methodological Challenges & Solutions

Q. How to address low yield in condensation reactions during synthesis?

Low yields (<50%) often result from steric hindrance or competing side reactions. Solutions include:

  • Using bulky bases (e.g., DBU) to deprotonate amines selectively.
  • Microwave-assisted synthesis to reduce reaction time and byproducts .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Pair SC-XRD with differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). For example, DSC thermograms show distinct melting endotherms for polymorphs, while DVS detects humidity-induced phase transitions .

Biological Evaluation

Q. How is the compound’s permeability across the blood-brain barrier (BBB) assessed?

Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability (Papp). LogP values >2.5 (calculated via HPLC) correlate with enhanced BBB penetration. Radiolabeled analogs (e.g., ¹⁸F derivatives) enable PET imaging to validate brain uptake in vivo .

Q. What in vivo models are suitable for studying its antitumor efficacy?

Xenograft models (e.g., SW620 colorectal cancer) are treated orally (10–50 mg/kg daily). Tumor volume reduction >50% at 28 days indicates efficacy. Pharmacodynamic markers (e.g., phospho-S6 levels) confirm mTOR pathway inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.